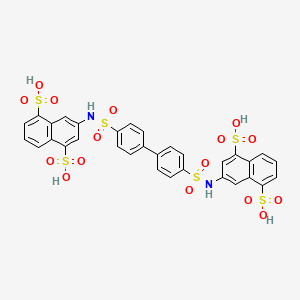
1,5-Naphthalenedisulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- is a complex organic compound that belongs to the class of naphthalenedisulfonic acids. These compounds are characterized by the presence of two sulfonic acid groups attached to a naphthalene ring. The specific structure of this compound includes a biphenyl group linked by sulfonylimino groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the disulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to produce 1,5-naphthalenedisulfonic acid . This intermediate is then reacted with biphenyl-4,4’-diamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with oleum. The subsequent steps involve purification and crystallization to obtain the desired product in high yield and purity. The use of advanced techniques such as chromatography and recrystallization ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The biphenyl and sulfonylimino groups contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,5-disulfonic acid: A simpler analog with similar sulfonic acid groups but lacking the biphenyl and sulfonylimino groups.
Biphenyl-4,4’-disulfonic acid: Contains biphenyl and sulfonic acid groups but lacks the naphthalene ring.
1,3,5-Trisulfonic acid derivatives: More heavily sulfonated analogs with different reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- is unique due to its combination of naphthalene, biphenyl, and sulfonylimino groups, which confer distinct chemical properties and a wide range of applications in various fields.
Properties
CAS No. |
130798-66-2 |
|---|---|
Molecular Formula |
C32H24N2O16S6 |
Molecular Weight |
884.9 g/mol |
IUPAC Name |
3-[[4-[4-[(4,8-disulfonaphthalen-2-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C32H24N2O16S6/c35-51(36,33-21-15-27-25(31(17-21)55(45,46)47)3-1-5-29(27)53(39,40)41)23-11-7-19(8-12-23)20-9-13-24(14-10-20)52(37,38)34-22-16-28-26(32(18-22)56(48,49)50)4-2-6-30(28)54(42,43)44/h1-18,33-34H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50) |
InChI Key |
ZSRPRMIEOVRYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















